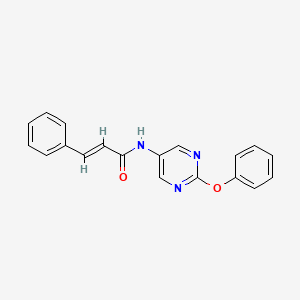

N-(2-phenoxypyrimidin-5-yl)cinnamamide

説明

N-(2-Phenoxypyrimidin-5-yl)cinnamamide is a cinnamamide derivative featuring a pyrimidine core substituted with a phenoxy group at the 2-position. Cinnamamide derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

特性

IUPAC Name |

(E)-N-(2-phenoxypyrimidin-5-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18(12-11-15-7-3-1-4-8-15)22-16-13-20-19(21-14-16)24-17-9-5-2-6-10-17/h1-14H,(H,22,23)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKRVEKOCVBKJS-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxypyrimidin-5-yl)cinnamamide typically involves the coupling of an aryl aldehyde, an amine, and Meldrum’s acid. This three-component reaction proceeds under operationally simple conditions without the need for coupling reagents, oxidants, or catalysts, making it an atom-economical and environmentally friendly method . The reaction conditions are mild, often carried out at room temperature, and the product is obtained in good yields.

Industrial Production Methods

While specific industrial production methods for N-(2-phenoxypyrimidin-5-yl)cinnamamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(2-phenoxypyrimidin-5-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Neurological Disorders

Research indicates that cinnamamide derivatives exhibit various neuropharmacological properties, making them candidates for treating conditions such as epilepsy, depression, and neurodegenerative diseases. For instance, studies have shown that these compounds can interact with neurotransmitter receptors like GABAA and NMDA receptors, which are critical in modulating neuronal excitability and synaptic plasticity .

Case Study:

A study focused on the synthesis and evaluation of several cinnamamide derivatives demonstrated their anticonvulsant and antidepressant activities in animal models. These compounds were found to effectively reduce seizure frequency and improve mood-related behaviors .

Anticancer Activity

N-(2-phenoxypyrimidin-5-yl)cinnamamide has also been explored for its potential anticancer properties. Various studies have synthesized related compounds and assessed their anti-proliferative effects against different cancer cell lines.

Case Study:

In vitro assays revealed that certain cinnamamide derivatives exhibited potent anti-proliferative activity against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). One derivative showed an IC50 value as low as 0.035 μM, indicating strong efficacy without significant toxicity to non-cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(2-phenoxypyrimidin-5-yl)cinnamamide is crucial for optimizing its therapeutic efficacy. Variations in substituents on the phenyl or pyrimidine rings can significantly influence biological activity.

| Compound | Substituent | Activity (IC50) | Target |

|---|---|---|---|

| 8f | None | 0.035 μM | Jurkat cells |

| 1g | Para-Cl | 15.3-fold effect | Nrf2/ARE pathway |

| 17c | Piperonyl | Higher activity | Anticancer |

This table summarizes key findings from various studies on the biological activities of different derivatives, showcasing how modifications can enhance or diminish efficacy.

作用機序

The mechanism of action of N-(2-phenoxypyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting cell wall integrity and leading to cell death . Additionally, it may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation .

類似化合物との比較

Data Tables

Table 2: Structural Comparison of Pyrimidine-Based Cinnamamides

| Feature | N-(2-Phenoxypyrimidin-5-yl)cinnamamide | N-(4-Chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide | (E)-N-(1-Hydroxy-3-methylbutan-2-yl)cinnamamide |

|---|---|---|---|

| Core Structure | Pyrimidine + cinnamamide | Benzenesulfonamide + cinnamamide | Cinnamamide + hydroxyalkyl |

| Key Substituents | 2-Phenoxy | 1-Naphthylmethylthio, Cl | Hydroxy, methylbutan |

| Lipophilicity (LogP) | Moderate (~3.5 estimated) | High (~4.2) | Low (~1.8) |

| Dominant Activity | Moderate antimicrobial | Strong antibacterial/anticancer | Cardioprotective |

生物活性

N-(2-phenoxypyrimidin-5-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-(2-phenoxypyrimidin-5-yl)cinnamamide is a derivative of cinnamic acid, characterized by the presence of a phenoxypyrimidine moiety. The structural formula can be represented as follows:

This compound exhibits unique properties due to the combination of its cinnamamide backbone and the phenoxypyrimidine substituent, which may influence its biological interactions.

Anti-inflammatory Effects

Research indicates that N-(2-phenoxypyrimidin-5-yl)cinnamamide exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can attenuate lipopolysaccharide-induced NF-κB activation, a key transcription factor involved in inflammatory responses. This effect was observed to be more potent than that of the parental cinnamic acid compound .

Table 1: Inhibition of NF-κB Activation by N-(2-phenoxypyrimidin-5-yl)cinnamamide

| Compound | IC50 (µM) | Relative Activity (%) |

|---|---|---|

| N-(2-phenoxypyrimidin-5-yl)cinnamamide | 6.5 | 91 |

| Cinnamic Acid | 20 | 75 |

Anticancer Activity

In cancer research, N-(2-phenoxypyrimidin-5-yl)cinnamamide has demonstrated promising results against various cancer cell lines. For instance, it has been shown to induce cell cycle arrest in B16-F10 melanoma cells, leading to reduced proliferation rates . The compound's ability to inhibit cell migration and invasion suggests potential as an anti-metastatic agent.

Table 2: Effects on Cell Cycle and Migration

| Concentration (µM) | Cell Cycle Arrest (%) | Migration Inhibition (%) |

|---|---|---|

| 12.5 | 35.9 | 20 |

| 25 | 44.3 | 35 |

| 50 | 58.7 | 50 |

Case Studies

A notable study involving N-(2-phenoxypyrimidin-5-yl)cinnamamide included an examination of its effects on melanoma cells in a xenograft mouse model. The treatment at a dose of 5 mg/kg resulted in significant tumor growth inhibition without observable systemic toxicity . This case underscores the compound's potential as a therapeutic agent in cancer treatment.

The mechanism by which N-(2-phenoxypyrimidin-5-yl)cinnamamide exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and cancer progression. Specifically, it may interfere with the nuclear translocation of NF-κB and affect its binding to DNA, thereby influencing gene expression related to inflammation and tumorigenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。